molecular formula C5H14ClNO B12410421 Choline-D6 chloride

Choline-D6 chloride

Cat. No.: B12410421
M. Wt: 145.66 g/mol
InChI Key: SGMZJAMFUVOLNK-TXHXQZCNSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Choline-d6 (chloride) is a deuterated form of choline chloride, where the hydrogen atoms in the choline molecule are replaced with deuterium. This compound is a quaternary ammonium salt, consisting of choline cations and chloride anions. Choline is an essential nutrient that plays a crucial role in various biological processes, including cell membrane structure and function, neurotransmission, and lipid metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

Choline-d6 (chloride) can be synthesized through the methylation of deuterated dimethylethanolamine with deuterated methyl chloride. The reaction typically occurs under controlled conditions to ensure the complete substitution of hydrogen with deuterium.

Industrial Production Methods

Industrial production of choline-d6 (chloride) involves the reaction of deuterated ethylene oxide, deuterated hydrogen chloride, and deuterated trimethylamine. This method ensures the large-scale production of the compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Choline-d6 (chloride) undergoes various chemical reactions, including:

    Oxidation: Choline-d6 (chloride) can be oxidized to form betaine-d6, a process that involves the use of oxidizing agents such as hydrogen peroxide.

    Reduction: Although less common, choline-d6 (chloride) can undergo reduction reactions under specific conditions.

    Substitution: Choline-d6 (chloride) can participate in substitution reactions, where the chloride ion is replaced by other anions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.

    Substitution: Various anions can be introduced under controlled conditions to replace the chloride ion.

Major Products Formed

    Betaine-d6: Formed through the oxidation of choline-d6 (chloride).

    Substituted Choline-d6 Compounds: Formed through substitution reactions.

Scientific Research Applications

Choline-d6 (chloride) has a wide range of scientific research applications, including:

    Chemistry: Used as a stable isotope-labeled compound in various chemical analyses and reactions.

    Biology: Employed in metabolic studies to trace the pathways and mechanisms involving choline.

    Medicine: Utilized in clinical research to study the role of choline in human health and disease.

    Industry: Applied in the production of deuterated compounds for various industrial applications.

Mechanism of Action

Choline-d6 (chloride) exerts its effects by participating in various biochemical pathways. It serves as a precursor for the synthesis of phosphatidylcholine, a major component of cell membranes. Choline-d6 (chloride) also plays a role in the synthesis of acetylcholine, a neurotransmitter involved in muscle contraction and other physiological processes. The deuterium atoms in choline-d6 (chloride) provide a unique advantage in tracing and studying these pathways due to their distinct mass and spectroscopic properties.

Comparison with Similar Compounds

Similar Compounds

    Choline Chloride: The non-deuterated form of choline-d6 (chloride).

    Betaine: A metabolite of choline involved in methylation reactions.

    Phosphatidylcholine: A phospholipid derived from choline.

Uniqueness of Choline-d6 (chloride)

Choline-d6 (chloride) is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium labeling allows for precise tracing and analysis of metabolic pathways, making it a valuable tool in scientific studies.

Properties

Molecular Formula

C5H14ClNO

Molecular Weight

145.66 g/mol

IUPAC Name

2-hydroxyethyl-methyl-bis(trideuteriomethyl)azanium;chloride

InChI

InChI=1S/C5H14NO.ClH/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1/i1D3,2D3;

InChI Key

SGMZJAMFUVOLNK-TXHXQZCNSA-M

Isomeric SMILES

[2H]C([2H])([2H])[N+](C)(CCO)C([2H])([2H])[2H].[Cl-]

Canonical SMILES

C[N+](C)(C)CCO.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.